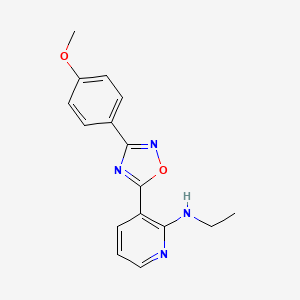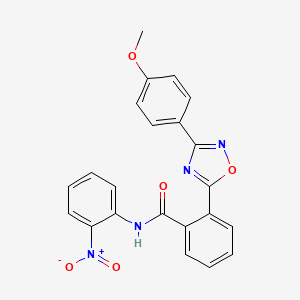
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is a chemical compound that has been the subject of much scientific research in recent years. This compound has shown potential in a variety of fields, including medicine, agriculture, and materials science. In
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body, which leads to its anti-cancer and anti-inflammatory effects. In the case of its insecticidal and herbicidal properties, it is believed to work by disrupting certain metabolic pathways in the pests or weeds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide vary depending on the specific application. In medicine, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, it has been shown to have insecticidal and herbicidal properties. In materials science, it has been shown to exhibit strong fluorescence properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide in lab experiments is its versatility. It has shown potential in a variety of fields, which makes it a useful compound for researchers. Another advantage is its relatively low toxicity, which makes it safe to handle in the lab.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different applications. Another limitation is that it can be difficult and expensive to synthesize, which limits its availability for research purposes.
Future Directions
There are many future directions for research on 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide. In medicine, further research could be done to explore its potential as an anti-cancer and anti-inflammatory agent. In agriculture, research could be done to optimize its insecticidal and herbicidal properties. In materials science, research could be done to explore its potential as a fluorescent probe.
Overall, 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is a promising compound with many potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to optimize its properties for different applications.
Synthesis Methods
The synthesis method for 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide involves several steps. The first step is the synthesis of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This is achieved by reacting 4-methoxybenzohydrazide with ethyl chloroformate and sodium azide. The resulting product is then reacted with thionyl chloride to form the acid chloride, which is then reacted with 2-nitroaniline to form the final product.
Scientific Research Applications
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide has shown potential in a variety of scientific research applications. In medicine, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In agriculture, this compound has been studied for its potential as a pesticide, as it has been shown to have insecticidal properties against a variety of pests. It has also been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds.
In materials science, this compound has been studied for its potential as a fluorescent probe, as it has been shown to exhibit strong fluorescence properties.
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-30-15-12-10-14(11-13-15)20-24-22(31-25-20)17-7-3-2-6-16(17)21(27)23-18-8-4-5-9-19(18)26(28)29/h2-13H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXFEXQRZVIEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

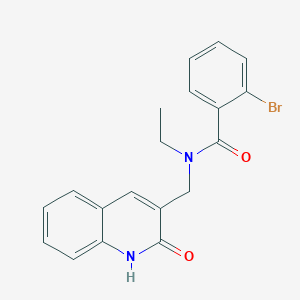

![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)


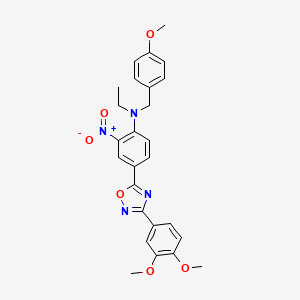

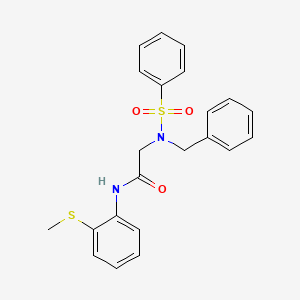
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7718253.png)
